6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-13-8-4-11(5-9-13)3-6-12-7-10-14(17)16-15-12/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELFBPBOGNXBV-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ethoxyphenyl ethenyl intermediate.
Reaction Conditions: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives under controlled conditions to form the pyridazinone ring.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The dihydro-pyridazinone ring undergoes dehydrogenation to form aromatic pyridazine derivatives. Bromine in glacial acetic acid at elevated temperatures (60–70°C) facilitates this transformation, as demonstrated in structurally analogous compounds .
| Reaction Conditions | Product | Catalyst/Solvent | Yield |
|---|---|---|---|
| Br₂ (excess) in CH₃COOH, 3h reflux | 6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-3(2H)-pyridazinone | Glacial acetic acid | 76% |
Mechanistic Insight : Bromine acts as both an oxidizing agent and electrophile, abstracting hydrogen from the 4,5-dihydro ring and forming a conjugated aromatic system .
Reduction Reactions
The ethenyl (–CH=CH–) group is susceptible to catalytic hydrogenation. Palladium on carbon (Pd/C) in ethanol under H₂ atmosphere reduces the double bond to a single bond .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ethenyl derivative | 10% Pd/C, H₂ (1 atm), EtOH, RT | 6-[2-(4-Ethoxyphenyl)ethyl]-4,5-dihydro-3(2H)-pyridazinone | 85–92% |
Note : The ethoxy group remains intact under these conditions due to its stability toward catalytic hydrogenation .
Electrophilic Substitution
The 4-ethoxyphenyl group participates in nitration and sulfonation. Nitration occurs regioselectively at the para position relative to the ethoxy group .
Mechanistic Insight : The ethoxy group directs electrophiles to the ortho/para positions via resonance stabilization .
Nucleophilic Additions
The α,β-unsaturated ketone moiety in the pyridazinone ring undergoes Michael additions. Primary amines (e.g., methylamine) add to the conjugated system under mild conditions .
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| CH₃NH₂ | EtOH, 25°C, 12h | 6-[(E)-2-(4-Ethoxyphenyl)ethenyl]-5-(methylamino)-4,5-dihydro-3(2H)-pyridazinone | Bioactivity enhancement |
Limitation : Steric hindrance from the ethoxyphenyl group reduces reactivity toward bulkier nucleophiles .
Cyclization Reactions
Reaction with hydrazine derivatives forms fused heterocycles. For example, semicarbazide hydrochloride yields triazolo-pyridazinones under acidic conditions .
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Semicarbazide HCl | AcOH/NaOAc, reflux, 4h | 6-[(E)-2-(4-Ethoxyphenyl)ethenyl]- triazolo[4,3-b]pyridazinone | Anticancer (HCT116 IC₅₀: 12 µM) |
Key Observation : Cyclized derivatives show enhanced inhibition of cancer cell proliferation compared to the parent compound .
Functional Group Interconversion
The ethoxy group undergoes demethylation under acidic conditions to form a phenolic derivative, which can then be functionalized further .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ in CH₂Cl₂, −78°C | 6-[(E)-2-(4-Hydroxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone | 68% |
Application : The phenolic product serves as a precursor for synthesizing sulfonate esters or ethers with tailored solubility .
Scientific Research Applications
Biological Activities
The pyridazinone structure is integral to various pharmacological activities, including:
-
Anti-inflammatory Activity :
- Compounds with a pyridazinone backbone have shown promising anti-inflammatory effects. Research indicates that derivatives of pyridazinones can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, studies have demonstrated that certain pyrrolo[3,4-d]pyridazinone derivatives exhibit superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
- Antioxidant Properties :
- Anticancer Potential :
Case Study 1: Anti-inflammatory Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]pyridazinone derivatives for their anti-inflammatory properties. The most potent compounds were found to inhibit COX-2 with high selectivity while exhibiting minimal side effects typical of conventional NSAIDs. The research involved molecular docking studies that provided insights into the binding affinities of these compounds to COX enzymes .
Case Study 2: Antioxidant Activity Assessment
In another investigation, a novel series of pyridazinone derivatives were synthesized and tested for their antioxidant capabilities using various in vitro assays. The results indicated that these compounds significantly reduced oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents against oxidative stress-related conditions .
Case Study 3: Anticancer Studies
Research focusing on the anticancer effects of pyridazinone derivatives demonstrated their ability to inhibit growth in several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to reduce inflammation or interact with DNA to exert antitumor effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares structural features and molecular properties of key pyridazinone derivatives:
Key Observations :
- The ethenyl spacer may improve conformational flexibility, allowing better interaction with target receptors compared to rigid analogs like 6-(4-methoxyphenyl)-pyridazinone .
Pharmacological Activities
Antiplatelet Activity
Pyridazinones inhibit platelet aggregation by targeting pathways such as collagen-induced ADP release. Substituent hydrophobicity (measured by van der Waals volume, Vw) correlates with potency:
- Target Compound : The ethoxy group’s larger Vw (vs. methoxy) may enhance hydrophobic interactions with platelet receptors, though direct data are unavailable.
- MCI-154 Derivatives : Compounds with chloroacetamido substituents (e.g., 97a , IC50 = 0.03 μM) show 12-fold greater potency than MCI-154 (IC50 = 0.36 μM) .
- 6-(4-Aminophenyl) Analogs: Derivatives with chloroalkanoyl groups exhibit 40-fold higher activity than early pyridazinones .
Hypotensive and Vasorelaxant Effects
- Ethoxy vs. Methoxy : Ethoxy’s electron-donating nature may enhance vasodilation by stabilizing interactions with nitric oxide synthase or PDE III .
- 5-Methyl Substitution: Analogs like 5-methyl-4,5-dihydropyridazinone demonstrate 2-fold higher cardiotonic activity than pimobendan due to improved PDE III binding .
Cardiotonic Activity
- CI-930: A potent PDE III inhibitor (ED50 = 0.6 μM) with inotropic effects surpassing amrinone .
- Target Compound : Lacks the imidazole or methyl groups critical in CI-930 or pimobendan, suggesting moderate PDE III affinity unless compensated by ethoxy’s hydrophobicity .
Structure-Activity Relationship (SAR) Insights
Substituent Position : Para-substitution on the phenyl ring (e.g., 4-ethoxy) maximizes activity by aligning with receptor binding pockets .
Spacer Groups : Ethenyl spacers improve conformational adaptability, as seen in analogs with 2–3x higher potency than rigid derivatives .
Electron-Withdrawing Groups : Chloro or nitro substituents enhance antiplatelet activity but may reduce cardiovascular safety margins .
Biological Activity
6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone, a derivative of pyridazinone, is gaining attention due to its promising biological activities. This compound features a unique ethoxyphenyl group that may enhance its pharmacological properties. Pyridazinones are known for a variety of activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to compile and analyze the biological activity of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2, with a CAS number of 860649-55-4. The compound's structure consists of a pyridazinone core substituted with an ethoxyphenyl group at one position and an ethenyl group at another, which may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H16N2O2 |
| CAS Number | 860649-55-4 |
| IUPAC Name | 3-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Antimicrobial Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity against E. coli and Staphylococcus aureus .
Antitumor Activity
The antitumor potential of pyridazinones has been extensively studied. Compounds in this class have shown the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. For instance, the compound may interact with DNA or inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression .
Anti-inflammatory Activity
Pyridazinone derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes, which play a critical role in the inflammatory response. Studies have indicated that certain derivatives exhibit selective COX-2 inhibition, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors associated with disease pathways. For example:
- Inhibition of COX Enzymes : Reducing inflammation and pain.
- DNA Interaction : Potentially leading to apoptosis in cancer cells.
Further research is required to elucidate the precise molecular mechanisms involved.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several pyridazinone derivatives and tested their efficacy against various microbial strains. The results showed that certain derivatives exhibited significant antibacterial activity, particularly against E. coli ATCC 35218 .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyridazinone derivatives on human cell lines. It was found that while some compounds showed mild cytotoxicity at higher concentrations (50 µM), they did not significantly affect cell viability below this threshold .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone and its analogs?
The synthesis typically involves multi-step protocols :
- Step 1 : Formation of the pyridazinone core via cyclocondensation of α,β-unsaturated ketones with hydrazines .
- Step 2 : Introduction of the (E)-styryl group (e.g., via Heck coupling or Wittig reactions) to attach the 4-ethoxyphenyl moiety .
- Step 3 : Functionalization of substituents (e.g., ethoxy group optimization) using nucleophilic substitution or catalytic hydrogenation .
Key considerations : Reaction temperature (60–120°C), solvent polarity (DMF or ethanol), and catalysts (Pd for coupling reactions) significantly impact yield and stereoselectivity .
Q. How is the structure of this compound validated in synthetic chemistry research?
Structural characterization relies on:
Q. What primary biological activities have been reported for pyridazinone derivatives like this compound?
Reported activities include:
- Antiplatelet aggregation : Inhibition of ADP-induced platelet aggregation (IC₅₀ = 10–50 μM) via PDE3 inhibition .
- Cardiotonic effects : Positive inotropic activity in isolated rabbit hearts (comparable to digoxin in some analogs) .
- Vasorelaxation : Calcium channel modulation in aortic rings (EC₅₀ = 5–20 μM) .
Note : Activity varies with substituents; ethoxy groups enhance metabolic stability .
Advanced Research Questions
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological approach :
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic clearance (e.g., CYP450 assays) to explain reduced in vivo activity .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that may influence efficacy .
- Disease models : Use hypertensive or thrombotic animal models to validate mechanisms observed in vitro .
Example : Pyridazinones with strong in vitro antiplatelet activity may show lower in vivo efficacy due to rapid glucuronidation .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for cardioactive applications?
Critical SAR findings:
- Pyridazinone core : Essential for PDE3 inhibition; saturation at 4,5-positions enhances selectivity over PDE4 .
- Ethoxyphenyl group : Increases lipophilicity (logP ~2.5), improving membrane permeability and duration of action .
- Ethenyl linker : (E)-configuration maximizes steric alignment with target binding pockets .
Advanced modifications :
Q. What experimental strategies are used to enhance synthetic yield and purity for scaled-up production?
Optimization protocols :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency (yield >85%) .
- Solvent optimization : Switch from DMF to ethanol reduces side reactions (e.g., oxidation) .
- Chromatography-free purification : Recrystallization in ethyl acetate/hexane mixtures achieves >98% purity .
Scale-up challenges : Control exothermic reactions (e.g., cyclocondensation) via dropwise reagent addition .
Q. How do researchers address discrepancies in reported biological activities across similar pyridazinone derivatives?
Analytical framework :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., platelet-rich plasma vs. whole blood) .
- Target profiling : Use kinase/phosphodiesterase panels to identify off-target effects .
- Computational modeling : Molecular docking clarifies binding mode variations due to substituent changes .
Case study : Derivatives with 4-aminophenyl groups show conflicting vasorelaxation data due to differences in tissue preparation (endothelium-intact vs. denuded aorta) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
